molecular formula C7H3ClN2O4S B1423547 4-Cyano-2-nitrobenzene-1-sulfonyl chloride CAS No. 98279-07-3

4-Cyano-2-nitrobenzene-1-sulfonyl chloride

Cat. No. B1423547
CAS RN: 98279-07-3
M. Wt: 246.63 g/mol
InChI Key: MUFCPNUZSLHPNT-UHFFFAOYSA-N
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Description

4-Cyano-2-nitrobenzene-1-sulfonyl chloride , also known by its IUPAC name 2-cyano-4-nitrobenzenesulfonyl chloride , is a chemical compound with the molecular formula C₇H₃ClN₂O₄S . It is characterized by a sulfonyl chloride functional group attached to a nitrobenzene ring. The compound’s melting point is in the range of 108-109°C .


Physical And Chemical Properties Analysis

  • Melting Point : 108-109°C .

Scientific Research Applications

Molecular Structure and Spectroscopic Studies

A study conducted by Nagarajan and Krishnakumar (2018) on a derivative of 4-Cyano-2-nitrobenzene-1-sulfonyl chloride, 4-Cyano-2-methoxybenzenesulfonyl Chloride (4C2MBSC), delves into its molecular structure, vibrational spectroscopic properties, and theoretical analyses such as HOMO-LUMO studies and non-linear optical (NLO) properties. They utilized FTIR spectra, density functional theory, and ab initio methods to understand the compound's electronic and chemical behaviors, indicating the chemical significance and spectroscopic properties of sulfonyl chloride derivatives in scientific research (Nagarajan & Krishnakumar, 2018).

Synthesis and Biological Activity

Another aspect of research focuses on synthesizing new derivatives from 4-Cyano-2-nitrobenzene-1-sulfonyl chloride and evaluating their biological activities. Kumar et al. (2020) synthesized a series of 4-chloro-3-nitrobenzene sulfonamide derivatives and assessed their antimicrobial activities. This study highlights the synthetic versatility of sulfonyl chloride derivatives in producing biologically active compounds, showcasing their utility in medicinal chemistry (Kumar et al., 2020).

Chemical Reactions and Mechanisms

Research on the chemical reactivity and mechanisms involving 4-Cyano-2-nitrobenzene-1-sulfonyl chloride derivatives includes studies on nitro group substitution reactions. Wróbel et al. (2021) investigated the substitution of a nitro group by diazonium salts in σH-Adducts of carbanions to mono-nitrobenzenes, leading to the formation of substituted azobenzenes and indazoles. This study provides insight into the reactivity of nitrobenzene derivatives and their potential applications in synthesizing complex organic molecules (Wróbel et al., 2021).

Technological Applications

The electrochemical properties of nitrobenzene derivatives, closely related to 4-Cyano-2-nitrobenzene-1-sulfonyl chloride, have been studied for their potential in technological applications. Silvester et al. (2006) explored the electrochemical reduction of nitrobenzene and 4-nitrophenol in ionic liquids, providing insights into the mechanisms of reduction in these alternative solvents. Such studies are fundamental for the development of new electrochemical sensors and devices (Silvester et al., 2006).

properties

IUPAC Name

4-cyano-2-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O4S/c8-15(13,14)7-2-1-5(4-9)3-6(7)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFCPNUZSLHPNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-2-nitrobenzene-1-sulfonyl chloride

Synthesis routes and methods

Procedure details

In a similar fashion using route 3a general procedure 10, SOCl2 (2.5 ml, 33.7 mmol), CuCl (30 mg, 0.30 mmol), 4-amino-3-nitrobenzonitrile (1 g, 6.13 mmol), NaNO2 (0.61 g, 8.83 mmol) and conc. HCl (6.2 ml) gave the title compound (1.5 g) which was used in the next step without further purification. The structure was confirmed by 1H NMR.
[Compound]
Name
3a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
0.61 g
Type
reactant
Reaction Step Four
Name
Quantity
6.2 mL
Type
reactant
Reaction Step Five
Name
Quantity
30 mg
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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